N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound characterized by the presence of an amino group, a chlorine atom, and a trifluoromethanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 5-amino-2-chlorobenzenesulfonamide with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions such as the presence of a base and a suitable solvent.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include N-substituted derivatives of the original compound.
Oxidation Reactions: Products include sulfonic acids and their derivatives.
Reduction Reactions: Products include amines and their derivatives.
Scientific Research Applications
N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonamide group can enhance the compound’s binding affinity and specificity for its target, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-chlorophenyl)benzamide
- N-(5-Amino-2-chlorophenyl)methanesulfonamide
- 2-Amino-5-chlorophenol
Uniqueness
N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications where these properties are advantageous.
Biological Activity
N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide (CAS Number: 37924-04-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and research findings related to its activity.
The compound is synthesized through the reaction of 5-amino-2-chlorobenzenesulfonamide with trifluoromethanesulfonyl chloride. The reaction typically requires a base such as triethylamine and is conducted in a solvent like dichloromethane at low temperatures (0-5°C) to optimize yield and purity .
Chemical Structure:
- Molecular Formula: C₇H₆ClF₃N₂O₂S
- Molecular Weight: 274.65 g/mol
This compound's biological activity is attributed to its interaction with specific molecular targets. The trifluoromethanesulfonamide moiety enhances binding affinity and specificity to enzymes or receptors involved in various biological pathways. This compound has been investigated for its potential as an enzyme inhibitor and ligand in receptor studies, which may lead to therapeutic applications in diseases such as cancer and viral infections .
Antiviral Properties
Recent studies have highlighted the compound's potential antiviral properties. For instance, it has been suggested that similar compounds can inhibit viral replication processes. Research on related analogues has shown promising results against human adenoviruses (HAdV), indicating that modifications to the structure can enhance selectivity and potency against viral targets .
Anticancer Activity
This compound has also been explored for its anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A549). The mechanism often involves apoptosis induction through mitochondrial pathways and activation of caspase-3 .
Case Studies and Research Findings
Study | Findings | IC₅₀ (μM) | Selectivity Index |
---|---|---|---|
Study on HAdV inhibitors | Novel analogues showed increased selectivity against HAdV | 0.27 (for compound 15) | >100 |
Anticancer activity in A549 cells | Induction of apoptosis via mitochondrial pathways | 3.14 (for compound 6k) | Not specified |
These findings suggest that this compound and its analogues may serve as leads in developing new antiviral and anticancer agents.
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2S/c8-5-2-1-4(12)3-6(5)13-16(14,15)7(9,10)11/h1-3,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZACYGNNOECNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NS(=O)(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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